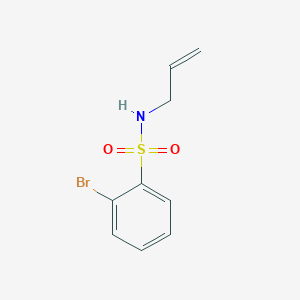

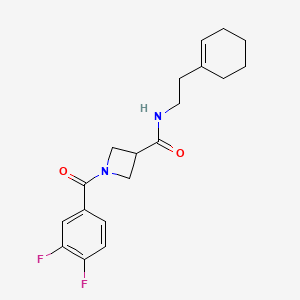

![molecular formula C20H16N4O2S B2652778 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-04-8](/img/structure/B2652778.png)

3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Aplicaciones Científicas De Investigación

Antiproliferative Activity

The compound 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, part of the 2-arylcarboxamide-thieno[2,3-b]pyridines family, has been investigated for its antiproliferative properties, particularly targeting phospholipase C enzyme activities. Research demonstrates that modifications to the 3-amino and 2-aryl carboxamide functionalities of these compounds can significantly impact their biological activity, with certain modifications at C-5 enhancing their antiproliferative effects (van Rensburg et al., 2017).

Synthesis and Derivative Studies

The synthesis pathways of thieno[2,3-b]pyridine derivatives, including 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, offer valuable insights into the development of novel compounds with potential biological activities. Studies involving the reaction of these compounds with various reagents have led to the creation of new pyridothienopyrimidine and pyridothienopyrimidobenzimidazole derivatives, highlighting the compound's versatility as a synthon for further chemical exploration (Bakhite et al., 2005).

Antianaphylactic Activity

Another area of interest is the compound's potential for antianaphylactic activity. Derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide have been synthesized and evaluated for their ability to mitigate anaphylactic reactions. This suggests a promising avenue for the development of new therapeutic agents to treat or prevent allergic reactions (Wagner et al., 1993).

Cytotoxicity and Cancer Research

The thieno[2,3-b]pyridine derivatives, including 3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide, have also been evaluated for their cytotoxic properties against various cancer cell lines. Research indicates that certain derivatives exhibit potent activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as leads for anticancer drug development (Hung et al., 2014).

Synthesis of Fused Polyheterocyclic Systems

The versatility of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives extends to the synthesis of fused polyheterocyclic systems. These complex molecular architectures could offer novel properties and functionalities for a range of applications, from materials science to pharmaceutical development (El-Meligie et al., 2020).

Antimicrobial Activity

Furthermore, thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains (Gad-Elkareem et al., 2011).

Propiedades

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-26-14-4-2-3-13(11-14)23-19(25)18-17(21)15-5-6-16(24-20(15)27-18)12-7-9-22-10-8-12/h2-11H,21H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFKJXFXZYLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2652697.png)

![1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652700.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652702.png)

![5,5,7,7-Tetramethyl-2-[(4-phenylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652707.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate](/img/structure/B2652708.png)

![5-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2652710.png)

![N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2652717.png)

![7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652718.png)